Introduction: Understanding the Utility of a Bifunctional Aromatic Salt
Introduction: Understanding the Utility of a Bifunctional Aromatic Salt
An In-depth Technical Guide to the Physical Properties of 4-Sulphobenzoic Acid Potassium Salt
For Researchers, Scientists, and Drug Development Professionals
4-Sulphobenzoic acid potassium salt, also known as potassium 4-carboxybenzenesulfonate, is an aromatic organic compound that possesses two distinct functional groups: a carboxylic acid and a sulfonic acid, arranged in a para configuration on a benzene ring.[1] This unique bifunctional nature, combined with its salt form, imparts properties that make it a valuable compound in diverse scientific fields. Its high water solubility, a direct consequence of the potassium sulfonate group, makes it particularly suitable for aqueous-phase applications.[2][3] For researchers in drug development and material science, a thorough understanding of its physical properties is paramount for its effective application, whether as a reactant in synthesis, a component in advanced polymer nanocomposites, or as an excipient in pharmaceutical formulations.[1][2][3] This guide provides a detailed examination of its core physical characteristics, outlines robust protocols for their experimental verification, and explores the direct linkage between these properties and their scientific applications.
Core Physicochemical Properties
A precise characterization of a compound begins with its fundamental physicochemical data. The properties of 4-Sulphobenzoic acid potassium salt are summarized below, providing a foundational dataset for any experimental design.
| Property | Data | Source(s) |
| Chemical Structure | A benzene ring substituted with a carboxylic acid group and a potassium sulfonate group in the para (1,4) positions. | [4] |
| IUPAC Name | potassium 4-sulfobenzoate | [5][6] |
| CAS Number | 5399-63-3 | [2][7] |
| Molecular Formula | C₇H₅KO₅S or KO₃SC₆H₄CO₂H | [2][7] |
| Molecular Weight | ~240.27 g/mol | [7] |
| Appearance | White to off-white crystalline powder or crystals.[2][8] It is noted to be hygroscopic.[5][6][9] | [2][5][6][8][9] |
| Melting Point | Data not consistently available in provided sources, suggesting it may decompose at high temperatures. | [10] |
| Solubility | Readily soluble in water.[2][3] A specific solubility has been reported as 25 mg/mL in 1N Acetic Acid.[11] | [2][3][11] |
| pKa | Specific pKa values for both acidic protons are not readily available in the provided search results. However, the compound contains a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group. | |
| Spectral Data | ¹H NMR, ¹³C NMR, and IR spectral data are available and conform to the expected structure.[5][11] | [5][11] |
Experimental Verification of Key Physical Properties
Trustworthiness in scientific research is built upon verifiable data. The following protocols provide detailed, self-validating methodologies for determining the critical physical properties of 4-Sulphobenzoic acid potassium salt.
Protocol 1: Melting Point Determination via the Capillary Method
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.
Causality Behind the Method: This technique relies on controlled, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 4-Sulphobenzoic acid potassium salt sample is completely dry and finely powdered.[12] If the sample appears coarse, gently crush it using a mortar and pestle.
-
Capillary Tube Loading: Invert an open-ended capillary tube and jab it into the powdered sample. Tap the closed end of the tube firmly on a hard surface to pack the solid down.[13] Repeat until a packed column of 2-3 mm height is achieved.[13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp).[13]
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20°C/minute) to find an approximate value.[13] Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[13]
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[14] This defines the melting range.
-
Verification: Conduct at least two careful determinations. Consistent values validate the result.
Caption: Workflow for accurate melting point determination.
Protocol 2: Systematic Solubility Assessment
Solubility testing provides critical insights into a compound's polarity and the nature of its functional groups. For 4-Sulphobenzoic acid potassium salt, this process confirms its ionic character and the presence of an acidic proton.
Causality Behind the Method: The principle "like dissolves like" governs solubility. The high water solubility is expected due to the ionic potassium sulfonate group. The compound's remaining carboxylic acid proton should react with a base (like NaOH) to form a second, highly soluble salt. This reaction will not occur with a weaker base (like NaHCO₃) if the carboxylic acid is not sufficiently acidic. Its solubility in acid (HCl) is not expected to increase, as the functional groups are already protonated or neutral.
Step-by-Step Methodology:
-
Solubility in Water:
-
Add ~20-30 mg of the compound to a test tube containing 1 mL of deionized water.
-
Agitate vigorously for 30-60 seconds.
-
Observe if the solid dissolves completely. The compound is expected to be water-soluble.[2][3]
-
Test the resulting solution with litmus or pH paper. An acidic pH would be expected due to the carboxylic acid group.[15][16]
-
-
Solubility in 5% NaOH Solution:
-
Solubility in 5% NaHCO₃ Solution:
-
Solubility in 5% HCl Solution:
-
Use a fresh sample. Add 1 mL of 5% aqueous HCl.
-
Agitate and observe. The compound is not expected to be more soluble in dilute acid. A decrease in solubility might even be observed if the equilibrium is shifted away from the highly soluble salt form.
-
Caption: Decision tree for systematic solubility analysis.
Spectroscopic Profile
While detailed spectral analysis is beyond the scope of this guide, understanding the expected spectroscopic signatures is crucial for identity confirmation.
-
¹H NMR (Proton NMR): In an appropriate solvent like D₂O, the spectrum would be characterized by signals in the aromatic region (typically 7.5-8.5 ppm). Due to the para-substitution, the aromatic protons will appear as a pair of doublets (an AA'BB' system), reflecting their distinct chemical environments relative to the electron-withdrawing sulfonate and carboxylate groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint based on vibrational frequencies of functional groups. Key expected absorptions include:
-
A strong, broad absorption around 3000 cm⁻¹ for the O-H of the carboxylic acid.
-
A sharp, strong absorption around 1700 cm⁻¹ for the C=O (carbonyl) of the carboxylic acid.
-
Strong and characteristic absorptions for the S=O stretches of the sulfonate group, typically found in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions.
-
Linking Physical Properties to Applications
The physical properties of 4-Sulphobenzoic acid potassium salt are not merely academic data points; they are the direct enablers of its utility in research and development.
-
High Water Solubility: This is arguably its most important feature. The ionic sulfonate group ensures its compatibility with aqueous systems, making it an ideal reactant for water-based synthesis or a component in aqueous formulations, such as buffers or drug delivery systems.[2][3]
-
Dual Functional Groups: The presence of both a strong acid (sulfonic) and a weak acid (carboxylic) allows it to act as a versatile building block (reactant) for creating more complex molecules.[2][9] For example, it is used to synthesize potassium and rubidium arenesulfonates.[2]
-
Intercalating Ability: Its planar aromatic structure and ionic character allow it to act as an intercalating compound. It has been successfully used to improve the exfoliation of clay in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, enhancing the material properties of the resulting polymer.[1][19]
Caption: Relationship between physical properties and applications.
Safety and Handling
According to the Globally Harmonized System (GHS), 4-Sulphobenzoic acid potassium salt is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Personal Protective Equipment (PPE): When handling this compound, especially in its powdered form, appropriate PPE is required. This includes eye shields, gloves, and a dust mask (e.g., N95).[9]
-
Handling: Avoid breathing dust.[10] Ensure adequate ventilation. Standard laboratory practices for handling non-volatile chemical solids should be followed.
Conclusion
4-Sulphobenzoic acid potassium salt is a compound whose utility is directly derived from its distinct physical properties. Its high water solubility, dual acidic functionality, and defined crystalline nature make it a versatile tool for chemists and material scientists. By employing the rigorous experimental protocols detailed in this guide, researchers can confidently verify its properties, ensuring both the integrity of their results and the effective application of this compound in the development of novel materials and pharmaceutical formulations.
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Unknown Source. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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PharmaCompass. (n.d.). Benzoic acid, p-sulfo-, s-potassium salt. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 4-Sulfobenzoic acid potassium. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Potassium 4-carboxybenzenesulfonate. PubChem Compound Database. Retrieved from [Link]
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Chemsavers, Inc. (n.d.). 4-Sulfobenzoic Acid Potassium Salt, 95.4%, Certified, 50g. Retrieved from [Link]
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Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]
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Unknown Source. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples. Retrieved from [Link]
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Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of (a) potassium hydrogen 4-sulfobenzoate (KHPBS) and (b) pyridine-4-carbohydrazide (INH). [Image]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Sulphobenzoic acid, monopotassium salt. PubChem Compound Database. Retrieved from [Link]
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